Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide Oxidative Addition Rate Differential
6-Iodo-3-methylisoquinoline benefits from a >100‑fold rate advantage in the oxidative addition step of Pd(0)-catalysed cross-coupling compared with its 6-bromo analog [1][2]. The C–I bond dissociation energy (BDE) of aryl iodides is approximately 209 kJ·mol⁻¹, whereas aryl bromides require ~280 kJ·mol⁻¹ for homolytic cleavage; this translates kinetically into observed relative rates (k_ArI/k_ArBr) of 10²–10³ under standard Pd(PPh₃)₄ conditions [1][3]. This differential enables chemoselective mono-functionalisation of the 6‑position in the presence of other halogen substituents (e.g., 8‑chloro‑7‑fluoro‑6‑iodo‑3‑methylisoquinoline, a commercially available derivative) .
| Evidence Dimension | Relative oxidative addition rate (k_rel) in Pd(0)-catalysed cross-coupling |
|---|---|
| Target Compound Data | k_rel (Ar-I) ≈ 10²–10³ (normalised to Ar-Cl = 1); C–I BDE ≈ 209 kJ·mol⁻¹ |
| Comparator Or Baseline | 6-Bromo-3-methylisoquinoline: k_rel (Ar-Br) ≈ 10; C–Br BDE ≈ 280 kJ·mol⁻¹. 6-Chloro-3-methylisoquinoline: k_rel (Ar-Cl) ≈ 1; C–Cl BDE ≈ 340 kJ·mol⁻¹ |
| Quantified Difference | Iodo is 10×–1000× faster than bromo; iodo is >1000× faster than chloro |
| Conditions | Pd(PPh₃)₄ catalyst, arylboronic acid, aqueous base, 80–100 °C (standard Suzuki-Miyaura conditions) |
Why This Matters
The rate advantage allows lower catalyst loading, shorter reaction times, and higher yields in library synthesis, directly reducing cost per compound in medicinal chemistry campaigns.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. doi:10.1021/cr00039a007. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211. doi:10.1002/1521-3773(20021115)41:22<4176::AID-ANIE4176>3.0.CO;2-U. View Source
- [3] Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 85th ed.; CRC Press: Boca Raton, 2004; Section 9, Bond Dissociation Energies. View Source
